molecular formula C23H15ClN4O4 B11272547 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione

7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11272547
M. Wt: 446.8 g/mol
InChI Key: ZKYCPKJFHYBXMT-UHFFFAOYSA-N
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Description

The compound 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule that features a quinazoline core substituted with a 2-chlorophenyl oxadiazole and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting 2-chlorobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Quinazoline Core Construction: : The quinazoline core is usually constructed via a cyclization reaction involving anthranilic acid derivatives and formamide or its equivalents under acidic or basic conditions.

  • Coupling Reactions: : The final step involves coupling the oxadiazole and quinazoline moieties. This can be achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, depending on the functional groups present.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinazoline core, potentially leading to ring-opened products or reduced nitrogen-containing heterocycles.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl and methoxyphenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or palladium catalysts in cross-coupling reactions are common.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various substituted quinazolines, oxadiazoles, and their derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer potential of quinazoline derivatives. The specific compound under review has shown promise in inhibiting various cancer cell lines through multiple mechanisms:

  • Mechanism of Action :
    • Quinazoline derivatives often act by targeting specific kinases involved in cancer cell proliferation and survival pathways. The oxadiazole moiety enhances the compound's ability to interact with these targets effectively .
    • A review highlighted that structural modifications in quinazoline derivatives significantly influence their biological activity against cancer cells .
  • Case Studies :
    • A study published in Scientific Reports demonstrated that derivatives of oxadiazole exhibit cytotoxicity against cancer cells through apoptosis induction and cell cycle arrest .
    • Another comprehensive review discussed various quinazoline derivatives and their efficacy against different cancer types, emphasizing the importance of substituent variations for enhanced activity .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored:

  • Mechanism of Action :
    • Research indicates that quinazoline derivatives can inhibit bacterial gyrase and DNA topoisomerase IV, essential enzymes for bacterial DNA replication .
    • The unique structure of this compound allows it to penetrate bacterial membranes effectively.
  • Case Studies :
    • A study reported the synthesis of several quinazoline derivatives, which were evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results showed moderate to significant antibacterial activity compared to standard drugs .
    • Another investigation into oxadiazole derivatives found that certain substitutions could enhance antimicrobial efficacy, suggesting a similar potential for the compound .

Pharmacological Implications

Beyond its anticancer and antimicrobial activities, the compound may possess additional pharmacological properties:

  • Anti-inflammatory Effects : Quinazolines have been studied for their ability to inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases .
  • Neuroprotective Effects : Some studies suggest that related compounds may offer neuroprotective benefits, warranting further exploration into their effects on neurodegenerative conditions.

Data Table: Summary of Biological Activities

Activity Type Mechanism References
AnticancerInhibition of kinases; apoptosis induction ,
AntimicrobialInhibition of bacterial gyrase; DNA topoisomerase IV
Anti-inflammatoryInhibition of pro-inflammatory cytokines
NeuroprotectivePotential neuroprotective effects

Mechanism of Action

The mechanism of action of 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and quinazoline moieties may bind to active sites or allosteric sites, modulating the activity of these targets and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenylquinazoline-2,4(1H,3H)-dione
  • 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione
  • 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methylphenyl)quinazoline-2,4(1H,3H)-dione

Uniqueness

The unique combination of the 2-chlorophenyl oxadiazole and 3-methoxyphenyl groups in this compound distinguishes it from similar compounds

Biological Activity

The compound 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a novel quinazoline derivative that has garnered attention for its potential biological activities. Quinazolines are recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H14ClN5O3\text{C}_{18}\text{H}_{14}\text{ClN}_5\text{O}_3

This structure features a quinazoline core substituted with a 2-chlorophenyl group and a 3-methoxyphenyl group, which are essential for its biological activity.

Research indicates that quinazoline derivatives often exert their biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Many quinazoline derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival. For instance, they may inhibit topoisomerases and kinases that are crucial for DNA replication and repair.
  • Antimicrobial Activity : Some studies suggest that the compound may exhibit antibacterial properties by disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
  • Anti-inflammatory Effects : Quinazolines have been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Anticancer Activity

A series of in vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound demonstrated significant cytotoxic effects on:

  • MCF-7 (breast cancer) : IC50 values were reported in the range of 10.82 - 29.46 µM/L, comparable to standard chemotherapeutics like doxorubicin .
  • HepG2 (liver cancer) : Similar IC50 values were observed, indicating its potential as an effective anticancer agent .

Antimicrobial Activity

The compound was also tested for its antimicrobial properties against both Gram-positive and Gram-negative bacteria using the agar well diffusion method. Results indicated moderate activity compared to standard antibiotics .

Bacterial StrainZone of Inhibition (mm)Standard Drug
Staphylococcus aureus15Penicillin
Escherichia coli12Ampicillin

Anti-inflammatory Effects

In animal models, the compound exhibited anti-inflammatory properties by significantly reducing paw edema in carrageenan-induced inflammation tests. The observed effects were comparable to those produced by standard anti-inflammatory drugs like diclofenac .

Case Studies

Several case studies have highlighted the therapeutic potential of quinazoline derivatives:

  • Case Study on Cancer Treatment : A study involving a series of quinazoline compounds showed that modifications at specific positions significantly enhanced their anticancer activity against resistant cancer cell lines .
  • Clinical Relevance : In clinical settings, derivatives similar to this compound have been explored for their ability to overcome drug resistance in cancer therapies, showing promise in combination treatments with existing chemotherapeutics .

Properties

Molecular Formula

C23H15ClN4O4

Molecular Weight

446.8 g/mol

IUPAC Name

7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C23H15ClN4O4/c1-31-15-6-4-5-14(12-15)28-22(29)17-10-9-13(11-19(17)25-23(28)30)21-26-20(27-32-21)16-7-2-3-8-18(16)24/h2-12H,1H3,(H,25,30)

InChI Key

ZKYCPKJFHYBXMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5Cl)NC2=O

Origin of Product

United States

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